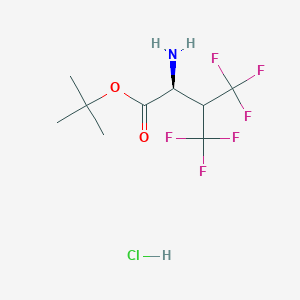
(S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro(phenoxy)phosphoryl group and an amino propanoate moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting with the preparation of the chloro(phenoxy)phosphoryl intermediate. This intermediate is then reacted with an amino propanoate derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
(S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of (S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(phenoxy)phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(S)-Isopropyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate: Shares a similar structure but with an isopropyl group instead of an ethylbutyl group.
(S)-Methyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate: Contains a methyl group, making it less bulky compared to the ethylbutyl derivative.
Uniqueness
(S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylbutyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H23ClNO4P |
|---|---|
分子量 |
347.77 g/mol |
IUPAC名 |
2-ethylbutyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C15H23ClNO4P/c1-4-13(5-2)11-20-15(18)12(3)17-22(16,19)21-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3,(H,17,19)/t12-,22+/m0/s1 |
InChIキー |
AFQRGLCAHXLJJE-AMXDTQDGSA-N |
異性体SMILES |
CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC1=CC=CC=C1)Cl |
正規SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





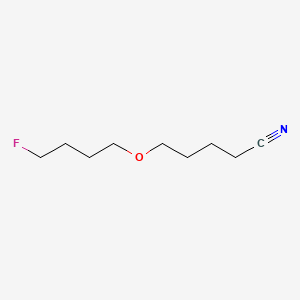
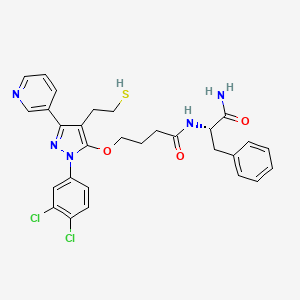
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
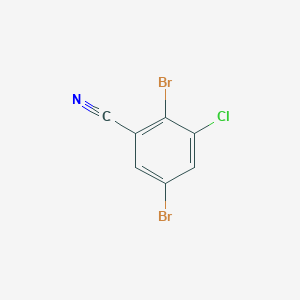
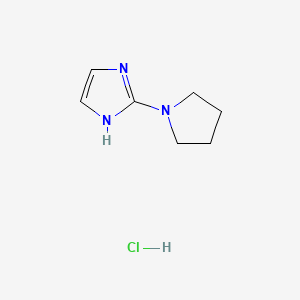
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
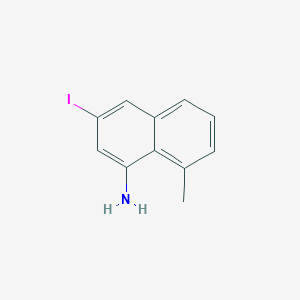

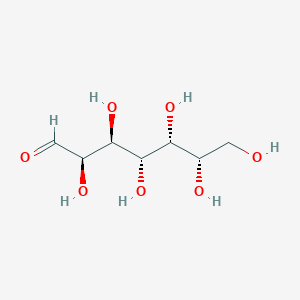
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)
